molecular formula C7H13N B14907780 Bicyclo[2.2.0]hexan-1-ylmethanamine

Bicyclo[2.2.0]hexan-1-ylmethanamine

Cat. No.: B14907780
M. Wt: 111.18 g/mol
InChI Key: WRKDOUVGGSOUER-UHFFFAOYSA-N
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Description

Bicyclo[2.2.0]hexan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structural framework. This compound features a bicyclo[2.2.0]hexane core with a methanamine group attached to it. The rigidity and strain within the bicyclic structure make it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[22One common method is the [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under photochemical conditions to form the bicyclic structure . Subsequent functionalization steps introduce the methanamine group.

Industrial Production Methods

Industrial production methods for bicyclo[2.2.0]hexan-1-ylmethanamine are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Photochemical cycloaddition reactions can be adapted for larger-scale production with appropriate reactors and light sources.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.0]hexan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Bicyclo[2.2.0]hexan-1-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[2.2.0]hexan-1-ylmethanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, potentially leading to unique biological activities. The pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.0]hexan-1-ylmethanamine is unique due to its specific bicyclic framework and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-bicyclo[2.2.0]hexanylmethanamine

InChI

InChI=1S/C7H13N/c8-5-7-3-1-6(7)2-4-7/h6H,1-5,8H2

InChI Key

WRKDOUVGGSOUER-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC2)CN

Origin of Product

United States

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